molecular formula C14H10F2N4O4 B11828729 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B11828729
M. Wt: 336.25 g/mol
InChI Key: GBVCJBFRIBBNBR-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is often catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents. The esterification of the carboxylic acid group with the pyrrolidinyl ester is achieved using standard esterification techniques, such as the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s anticancer activity is attributed to its ability to interfere with cellular processes essential for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C14H10F2N4O4

Molecular Weight

336.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C14H10F2N4O4/c15-9-2-1-3-10(16)8(9)6-19-7-11(17-18-19)14(23)24-20-12(21)4-5-13(20)22/h1-3,7H,4-6H2

InChI Key

GBVCJBFRIBBNBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F

Origin of Product

United States

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